N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a triazole ring, a cyclohexyl group, and a trifluoromethyl group attached to a benzenesulfonamide moiety
Properties
IUPAC Name |
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2S/c16-15(17,18)11-5-4-8-13(9-11)25(23,24)21-14-19-10-22(20-14)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRRGGKYHRDUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=N2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the cyclohexyl and trifluoromethyl groups. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The cyclohexyl group can be introduced via a substitution reaction, and the trifluoromethyl group can be added using trifluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes or receptors.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its bioactivity against certain pests or weeds.
Material Sciences: The compound is studied for its potential use in the development of new materials with unique properties, such as corrosion inhibitors or photostabilizers.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and trifluoromethyl group are key structural features that enable the compound to bind to these targets and exert its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure and are known for their broad range of applications in pharmaceuticals and agrochemicals.
4H-1,2,4-Triazol-3-yl Cycloalkanols: These compounds are potent antitubercular agents and share structural similarities with N-(1-cyclohexyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)benzenesulfonamide.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
